Usp28-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

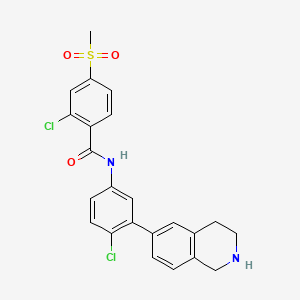

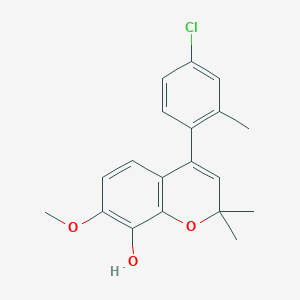

Usp28-IN-3 is a potent and selective inhibitor of ubiquitin-specific protease 28 (USP28). This compound has shown significant potential in cancer research due to its ability to downregulate the cellular levels of c-Myc through the ubiquitin-proteasome system . This compound has an IC50 value of 0.1 μM and exhibits high selectivity for USP28 over other deubiquitinases such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 .

Preparation Methods

The synthetic routes and reaction conditions for Usp28-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Usp28-IN-3 primarily undergoes reactions typical of small organic molecules, including oxidation, reduction, and substitution reactions. The compound’s stability and reactivity are influenced by the presence of functional groups that can participate in these reactions. Common reagents and conditions used in these reactions would include oxidizing agents, reducing agents, and various catalysts to facilitate the desired transformations. The major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

Usp28-IN-3 has been extensively studied for its applications in cancer research. It has shown promise in the treatment of non-small cell lung cancer (NSCLC) by inducing DNA damage, leading to the activation of Noxa-mediated mitochondrial apoptosis . This compound also enhances tumor cell immunogenicity through the cGAS-STING signaling pathway and promotes the degradation of c-Myc, resulting in cell cycle arrest and inhibition of DNA repair .

Mechanism of Action

Usp28-IN-3 exerts its effects by inhibiting the activity of USP28, a deubiquitinase that plays a crucial role in stabilizing oncoproteins such as c-Myc, c-Jun, NOTCH1, STAT3, and LIN28 . By inhibiting USP28, this compound promotes the degradation of these oncoproteins through the ubiquitin-proteasome system, leading to reduced cancer cell vitality and growth . The compound also induces DNA damage and activates the Noxa-mediated mitochondrial apoptosis pathway, further enhancing its anti-cancer effects .

Comparison with Similar Compounds

Usp28-IN-3 is unique in its high selectivity for USP28 over other deubiquitinases. Similar compounds include AZ1, another USP28 inhibitor that has shown efficacy in combination with cisplatin for the treatment of NSCLC . Additionally, inhibitors of USP25, such as CT1113, have shown similar anti-tumor effects due to the structural similarities between USP25 and USP28 . These compounds highlight the potential of targeting deubiquitinases for cancer therapy and underscore the importance of selectivity and potency in the development of effective inhibitors .

Properties

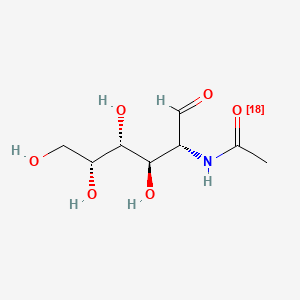

Molecular Formula |

C23H20Cl2N2O3S |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

2-chloro-N-[4-chloro-3-(1,2,3,4-tetrahydroisoquinolin-6-yl)phenyl]-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)18-5-6-19(22(25)12-18)23(28)27-17-4-7-21(24)20(11-17)15-2-3-16-13-26-9-8-14(16)10-15/h2-7,10-12,26H,8-9,13H2,1H3,(H,27,28) |

InChI Key |

CSUMERAOZKVEGF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNCC4)C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)